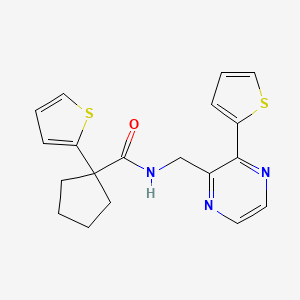![molecular formula C16H20N4O5S2 B2795991 ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899975-96-3](/img/structure/B2795991.png)
ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These synthesized compounds were subjected to biological activity testing, revealing that some exhibited antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).
Chemical Reactions and Synthesis
Reactions with Secondary Amines
Vasileva et al. (2018) reported that ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates interacted with secondary amines, leading to the formation of specific piperazine derivatives regardless of the reactant ratio (Vasileva et al., 2018).
Novel Compound Synthesis and Biological Activities
Thiadiazole Amide Derivatives
Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine and evaluated their biological activities. Notably, some compounds demonstrated significant inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Xia, 2015).
Drug Derivative Synthesis and Characterization
Norfloxacin Derivatives
A study by Yadav and Joshi (2008) detailed the synthesis of novel norfloxacin derivatives by reacting norfloxacin with thiazole/benzothiazole diazonium chloride. These derivatives were further modified, and their structures were established using various spectral studies (Yadav & Joshi, 2008).
Toxicological Evaluation
Toxicological Evaluation of Flavors
Arthur et al. (2015) conducted a comprehensive toxicological evaluation of two structurally related flavors, focusing on their safety for use in food and beverage applications. The study involved assessments of oxidative metabolism, genotoxicity, subchronic oral toxicity, and more (Arthur et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . Allosteric modulators bind to a site different from the active site and change the receptor’s response to stimuli. This compound enhances the activity of AMPA receptors, leading to increased synaptic transmission. It also acts as a PI3Kδ inhibitor , blocking the action of PI3Kδ and thereby inhibiting cell proliferation .
Biochemical Pathways
The activation of AMPA receptors leads to the opening of ion channels that allow the flow of sodium and potassium ions, resulting in depolarization and an excitatory postsynaptic potential. The inhibition of PI3Kδ disrupts several downstream pathways involved in cell growth and proliferation .
Pharmacokinetics
The effectiveness of the compound at certain concentrations suggests it has sufficient bioavailability .
Result of Action
The modulation of AMPA receptors can have various effects depending on the location and context, potentially influencing cognitive processes such as learning and memory. The inhibition of PI3Kδ can lead to decreased cell proliferation, which is particularly relevant in the context of cancer .
Propiedades
IUPAC Name |
ethyl 4-[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-2-25-16(22)20-9-7-19(8-10-20)14(21)11-26-15-17-12-5-3-4-6-13(12)27(23,24)18-15/h3-6H,2,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQIJJDZDGJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

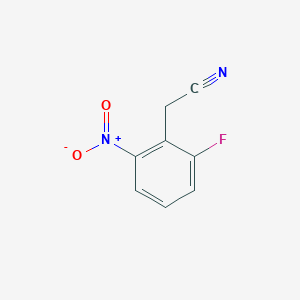

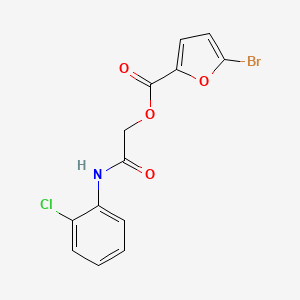
![N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2795917.png)
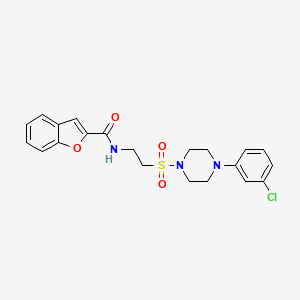
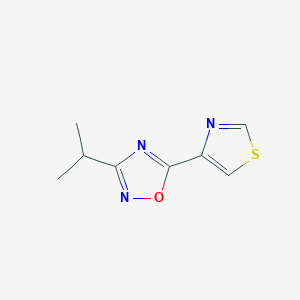
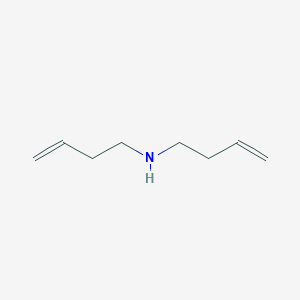

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)
![5-Fluoro-4-phenyl-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2795925.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2795928.png)
